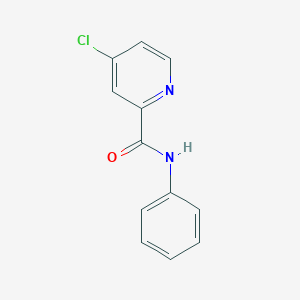

4-Chloro-N-phenylpicolinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCAWSPZTRRBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296950 | |

| Record name | 4-Chloro-N-phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133928-61-7 | |

| Record name | 4-Chloro-N-phenylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide (CAS 133928-61-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Chloro-N-phenylpicolinamide, a versatile intermediate compound in the development of agrochemicals and pharmaceuticals.

Core Properties and Physicochemical Data

This compound is a solid, yellow to brown crystalline compound.[1] It serves as a crucial building block in organic synthesis, particularly for creating more complex molecules with specific biological functions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133928-61-7 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₉ClN₂O | [1][3][5] |

| Molecular Weight | 232.67 g/mol | [1][3] |

| Physical State | Solid | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Storage Conditions | Refrigerator (2 to 8 °C), Inert atmosphere, or -20°C for long-term storage. | [1][3] |

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Amidation of 4-Chloropicolinoyl Chloride

A common method for forming amides is the reaction of an acid chloride with an amine. This protocol outlines a plausible synthesis of this compound from 4-chloropicolinic acid.

Experimental Workflow: Synthesis of this compound

References

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-phenylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-N-phenylpicolinamide, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The document outlines two primary, reliable methods for its synthesis, complete with detailed experimental protocols and a summary of relevant quantitative data. The logical workflows for each synthetic pathway are also visualized for enhanced clarity.

Introduction

This compound is a substituted picolinamide with a molecular formula of C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1][2] Its structure is valuable in medicinal chemistry and agrochemical research, where it can contribute to the bioactivity of active ingredients by binding to specific enzyme sites.[1] The synthesis of this compound typically starts from 4-chloropicolinic acid, a readily available heterocyclic building block.[3][4] This guide details two effective synthetic strategies: a two-step process involving the formation of an acyl chloride intermediate, and a one-pot synthesis utilizing peptide coupling reagents.

Synthetic Routes

Two principal methods for the synthesis of this compound are presented below.

Route 1: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial activation of 4-chloropicolinic acid to its more reactive acyl chloride derivative, followed by a nucleophilic acyl substitution with aniline.

Logical Workflow for Route 1

Caption: Workflow for the two-step synthesis of this compound.

Route 2: One-Pot Synthesis using Coupling Reagents

This streamlined approach facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single reaction vessel, mediated by a coupling agent. This method is common in medicinal chemistry for its efficiency and mild reaction conditions.[5]

Logical Workflow for Route 2

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments described in the synthetic routes.

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride

This procedure details the activation of 4-chloropicolinic acid to its acyl chloride.

-

Reaction Setup : Suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Reagents : Add oxalyl chloride (1.2-1.5 eq) to the suspension.[6] Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition : Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the cooled mixture. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.[6]

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 1.5-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Isolation : Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling of 4-Chloropicolinoyl Chloride with Aniline (Schotten-Baumann Conditions)

This protocol describes the formation of the amide bond from the prepared acyl chloride.

-

Reaction Setup : Dissolve aniline (1.0-1.2 eq) and a suitable base, such as pyridine or triethylamine (1.5-2.0 eq), in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

-

Addition of Acyl Chloride : Dissolve the crude 4-chloropicolinoyl chloride from Protocol 1 in anhydrous DCM and add it dropwise to the cooled aniline solution.

-

Reaction : Stir the reaction mixture at room temperature for 8-16 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Aqueous Workup : Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.[8]

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[8]

Protocol 3: One-Pot Amide Synthesis using EDC/HOBt

This protocol provides a method for the direct coupling of 4-chloropicolinic acid and aniline.

-

Reaction Setup : To a stirred solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or DCM, add 1-hydroxybenzotriazole (HOBt) (0.1-1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (1.0 eq).[9]

-

Addition of Coupling Agent : Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.0-1.5 eq) to the mixture.[9]

-

Reaction : Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by TLC.

-

Workup and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[5]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and related reactions.

| Parameter | Route 1 (Acyl Chloride) | Route 2 (EDC/HOBt Coupling) | Reference |

| Starting Materials | 4-Chloropicolinic Acid, Aniline, Oxalyl Chloride | 4-Chloropicolinic Acid, Aniline, EDC, HOBt, DMAP | [6],[9] |

| Solvent | Dichloromethane (DCM) | Acetonitrile or Dichloromethane (DCM) | [6],[9] |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | [6],[9] |

| Reaction Time | Activation: 1.5-3 h; Coupling: 8-16 h | Varies, typically several hours | [6],[7] |

| Yield | High (Specific yield not reported for the final product) | Good to Excellent (Substrate dependent) | [9] |

| Purification Method | Aqueous Workup, Recrystallization | Aqueous Workup, Column Chromatography | [8],[5] |

Note: Specific yields for the synthesis of this compound are not extensively reported in the readily available literature. The yields provided are based on analogous reactions and general expectations for these synthetic methods. Optimization of reaction conditions may be necessary to achieve high yields.

References

- 1. This compound [myskinrecipes.com]

- 2. usbio.net [usbio.net]

- 3. nbinno.com [nbinno.com]

- 4. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 5. growingscience.com [growingscience.com]

- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Chloro-N-phenylpicolinamide. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group. Its chemical structure is foundational for its potential biological activities, serving as a key intermediate in the synthesis of more complex molecules in agrochemical and pharmaceutical research.[1]

Chemical Formula: C₁₂H₉ClN₂O[2]

Molecular Weight: 232.67 g/mol [3][4]

Synonyms: 2-Pyridinecarboxamide, 4-chloro-N-phenyl-[2]

The presence of the pyridine nitrogen, the amide linkage, and the chlorine substituent provides multiple points for potential molecular interactions and further chemical modifications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with 4-chloropicolinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This is followed by the amidation of the acid chloride with aniline to yield the final product.

A logical and efficient synthetic pathway is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

This procedure is adapted from methods for synthesizing similar acid chlorides.[5][6]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-chloropicolinic acid (1 equivalent).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (3-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is based on standard amidation reactions involving acid chlorides and anilines.[7][8]

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene). Cool the solution in an ice bath (0 °C).

-

Addition of Acid Chloride: Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. If the product is in the organic layer, wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound and related compounds, based on literature values for similar reactions.

| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation | Overall |

| Reactants | 4-Chloropicolinic Acid, Thionyl Chloride | 4-Chloropicolinoyl Chloride, Aniline | |

| Solvent | None or inert solvent (e.g., Toluene) | Dichloromethane, THF, or Toluene | |

| Temperature | 75-80 °C (Reflux) | 0 °C to Room Temperature | |

| Reaction Time | 2-4 hours | 2-12 hours | |

| Yield | >90% (expected)[5] | 80-90% (expected) | 72-81% (expected) |

| Purity | - (used crude) | >95% (after purification) | >95% |

Potential Biological Signaling Pathway Involvement

While specific signaling pathway data for this compound is not extensively documented, picolinamide derivatives have been identified as inhibitors of fungal processes and mitochondrial functions. For instance, some picolinamides target Sec14p, a crucial lipid transfer protein in fungi, thereby disrupting cellular function.[4] Other structurally related compounds have been shown to inhibit mitochondrial complex III, a key component of the electron transport chain.[9]

The following diagram illustrates a generalized pathway of mitochondrial complex III inhibition, a potential mechanism of action for compounds of this class.

Caption: Inhibition of Mitochondrial Complex III.

This guide provides a solid foundation for the synthesis and potential application of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and research objectives.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 7. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]

- 8. echemi.com [echemi.com]

- 9. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Chloro-N-phenylpicolinamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the primary synthetic routes and starting materials required for the preparation of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The synthesis primarily revolves around the formation of a crucial precursor, 4-chloropicolinic acid, its subsequent activation, and the final amidation with aniline.

Core Synthetic Strategy

The most direct synthesis of this compound involves a two-step process starting from commercially available picolinic acid. The overall strategy is outlined below:

-

Chlorination of Picolinic Acid: The pyridine ring is chlorinated at the 4-position while simultaneously converting the carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride.

-

Amide Coupling: The resulting 4-chloropicolinoyl chloride is then reacted with aniline in a nucleophilic acyl substitution to form the final amide product.

Caption: High-level synthetic pathway for this compound.

Section 1: Synthesis of Key Intermediate: 4-Chloropicolinoyl Chloride

The most critical step in the synthesis is the preparation of the activated intermediate, 4-chloropicolinoyl chloride, directly from picolinic acid. This transformation accomplishes both chlorination of the pyridine ring and formation of the acyl chloride in a single pot, although it can also be viewed as proceeding through a 4-chloropicolinic acid intermediate.

Experimental Protocol: Direct Synthesis from Picolinic Acid

A common method involves heating picolinic acid with an excess of a chlorinating agent. The use of co-reagents can improve yield and reaction conditions.

-

Reagent Charging: A suspension of picolinic acid and a catalyst or co-reagent such as sodium bromide is prepared in a suitable solvent or directly in an excess of the primary chlorinating agent, thionyl chloride (SOCl₂).[3]

-

Reaction: The mixture is heated under reflux for an extended period (e.g., 20-28 hours).[3][4] The reaction progress can be monitored by observing color changes, often from green to a deep red.[3]

-

Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure (rotary evaporation).

-

Purification: The crude residue, containing 4-chloropicolinoyl chloride (often as a hydrochloride salt), can be used directly in the next step or purified.[5] For the synthesis of the related N,N-dimethyl amide, the crude product was used without further purification, yielding 93.2%.[4]

An optimized procedure for a related synthesis involves using a mixture of thionyl chloride and phosphorus oxychloride (POCl₃) in a 5:1 ratio, which reduces the reaction time to 15 hours and increases the yield significantly.[4]

Data Presentation: Synthesis of Chlorinated Intermediates

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Picolinic Acid | SOCl₂ | 100 | 28 | 4-Chloropicolinoyl Chloride | 76 | [4] |

| Picolinic Acid | SOCl₂, NaBr | Reflux | 20 | 4-Chloropicolinic Acid* | 28 | [3] |

| 4-Chloropicolinic Acid | SOCl₂, POCl₃ (5:1) | 85 | 15 | 4-Chloropicolinoyl Chloride | 93.2 | [4] |

*Note: In this specific protocol, a water work-up hydrolyzes the acyl chloride to the carboxylic acid.

Caption: Experimental workflow for the synthesis of 4-chloropicolinoyl chloride.

Section 2: Final Amide Coupling

The final step is the formation of the amide bond between 4-chloropicolinoyl chloride and aniline. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Amidation

While a specific protocol for the N-phenyl derivative is not detailed in the provided search results, a general procedure can be reliably inferred from the synthesis of analogous amides, such as 4-chloro-N,N-dimethyl picolinamide.[4]

-

Dissolution: The crude 4-chloropicolinoyl chloride is dissolved in an appropriate aprotic solvent, such as Tetrahydrofuran (THF).

-

Addition of Amine: Aniline (1.0 equivalent) is added to the solution.

-

Base Addition: A base, such as potassium carbonate (K₂CO₃) or triethylamine (N(C₂H₅)₃), is added to the reaction mixture.[4] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Using K₂CO₃ can be more efficient, reducing reaction times from 28 hours (with triethylamine) to 4.5 hours.[4]

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (typically 4-5 hours).

-

Purification: The final product, this compound, is isolated through standard work-up procedures, which may include filtration to remove inorganic salts, extraction, and purification by recrystallization or column chromatography.

Data Presentation: Reagents for Amide Coupling

| Electrophile | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference (Analogous Rxn) |

| 4-Chloropicolinoyl Chloride | Dimethylamine | N(C₂H₅)₃ | THF | 28 | 78.2 | [4] |

| 4-Chloropicolinoyl Chloride | Dimethylamine | K₂CO₃ | THF | 4.5 | 88.0 | [4] |

| 4-Chloropicolinoyl Chloride | Aniline | K₂CO₃ (proposed) | THF | ~4.5 | N/A | - |

This guide outlines the essential starting materials and a robust synthetic pathway for this compound, providing researchers with the foundational knowledge required for its laboratory-scale preparation.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

Unraveling the Therapeutic Potential of the Picolinamide Scaffold: A Focus on Aurora B Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific mechanism of action for 4-Chloro-N-phenylpicolinamide is not extensively documented in scientific literature, the picolinamide scaffold is a cornerstone in the development of numerous biologically active compounds. This guide delves into the well-characterized mechanism of a closely related class of compounds: N-methylpicolinamide-4-thiol derivatives, which have demonstrated significant potential as antitumor agents through the selective inhibition of Aurora B kinase. This document will provide a comprehensive overview of the synthesis, biological evaluation, and molecular interactions of these promising therapeutic candidates.

Core Mechanism of Action: Inhibition of Aurora B Kinase

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. Among these, certain compounds have exhibited potent and broad-spectrum activity, in some cases exceeding that of the established kinase inhibitor sorafenib.[1][2] Advanced kinase inhibitory assays have identified Aurora B kinase as a selective target for the most active of these derivatives.[1][2]

Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in a wide array of human cancers, including breast, colon, lung, ovarian, and pancreatic cancers, making it a compelling target for anticancer drug development.[1] The inhibition of Aurora B kinase by these picolinamide derivatives disrupts essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of Aurora B Kinase Inhibition

The diagram below illustrates the central role of Aurora B kinase in mitosis and the inhibitory effect of the picolinamide derivatives.

Caption: Inhibition of Aurora B kinase by picolinamide derivatives leads to mitotic arrest and apoptosis.

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of the synthesized N-methylpicolinamide-4-thiol derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined and compared with the reference drug sorafenib.

| Compound | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | SPC-A1 (Lung Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) |

| Derivative 6p | <10 | <10 | <10 | <10 | <10 |

| Sorafenib | >10 | >10 | >10 | >10 | >10 |

Data synthesized from studies demonstrating the superior in vitro antiproliferative activities of compound 6p compared to sorafenib.[1]

Experimental Protocols

Synthesis of N-methylpicolinamide-4-thiol Derivatives

The general synthetic route for the target compounds is outlined below. The process involves multiple steps, starting from commercially available reagents.

Caption: General synthetic workflow for N-methylpicolinamide-4-thiol derivatives.

A detailed protocol for a representative compound is as follows:

-

Synthesis of 4-Chloro-N-methylpicolinamide: This precursor is prepared according to known methods.[3]

-

Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide: A solution of 4-aminophenol and sodium hydride in DMSO is stirred, followed by the addition of 4-chloro-N-methylpicolinamide. The mixture is heated to complete the reaction.

-

Synthesis of Final Derivatives: The product from the previous step is dissolved in THF with potassium carbonate. A substituted benzoyl chloride is then added, and the reaction is stirred at room temperature to yield the final N-methylpicolinamide-4-thiol derivative. The final products are purified and characterized by 1H-NMR, 13C-NMR, and ESI-MS.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug (sorafenib) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Kinase Inhibitory Assay

The inhibitory activity of the compounds against specific kinases, such as Aurora B, is determined using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The results are used to determine the IC50 of the compound for the specific kinase.

Molecular Docking Studies

To understand the interaction between the picolinamide derivatives and their target, molecular docking studies are performed. These computational simulations predict the binding mode and affinity of the compound within the active site of the kinase. For instance, docking studies with Aurora B kinase have shown that active compounds form stable interactions with key amino acid residues, such as Lys106, within the ATP-binding pocket, providing a rationale for their inhibitory activity.[2]

Caption: Logical relationship of molecular docking with Aurora B kinase.

Conclusion

The picolinamide scaffold serves as a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The N-methylpicolinamide-4-thiol derivatives, in particular, have emerged as promising antitumor agents through their targeted inhibition of Aurora B kinase. The data presented in this guide, from cellular antiproliferative activity to molecular modeling, provide a strong foundation for the further development of this class of compounds as potential cancer therapeutics. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them into preclinical and clinical evaluation.

References

The Versatile Scaffold of 4-Chloro-N-phenylpicolinamide: A Technical Guide to its Derivatives' Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-phenylpicolinamide serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. While the molecule itself has been explored for potential anti-inflammatory and antimicrobial properties, its primary significance in the fields of pharmaceutical and agrochemical research lies in its role as a versatile chemical scaffold. By modifying this core structure, researchers have developed potent and selective modulators of various biological targets, leading to promising candidates for anticancer therapies, neurological disorders, and fungicides. This technical guide provides an in-depth overview of the biological activities of key derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

I. Synthesis of this compound Derivatives

The general synthetic route to various biologically active picolinamide derivatives often starts from 4-chloropicolinic acid or a related precursor. The following diagram illustrates a generalized synthetic pathway.

II. Anticancer Activity of this compound Derivatives

Several derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.

A. 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit tumor growth by suppressing angiogenesis and inducing apoptosis and necrosis.[1][2]

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5q | HepG2 (Liver Cancer) | 3.12 | Sorafenib | 4.56 |

| 5q | HCT116 (Colon Carcinoma) | 1.54 | Sorafenib | 2.13 |

Signaling Pathways

The anticancer effects of these derivatives are attributed to their ability to interfere with key signaling pathways involved in tumor progression, namely angiogenesis and apoptosis.

B. N-methyl-picolinamide-4-thiol Derivatives

Another class of picolinamide derivatives, the N-methyl-picolinamide-4-thiols, have exhibited potent and broad-spectrum antiproliferative activities. The mechanism of action for some of these compounds involves the selective inhibition of Aurora-B kinase, a key regulator of mitosis.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6p | HepG2 (Liver Cancer) | <10 | Sorafenib | >10 |

| 6p | HCT-116 (Colon Cancer) | <10 | Sorafenib | >10 |

| 6p | SW480 (Colon Cancer) | <10 | Sorafenib | >10 |

| 6p | SPC-A1 (Lung Cancer) | <10 | Sorafenib | >10 |

| 6p | A375 (Melanoma) | <10 | Sorafenib | >10 |

III. Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)

Derivatives of N-(4-acetamido)phenylpicolinamide have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[3][4] mGlu4 is a G-protein coupled receptor implicated in a number of neurological and psychiatric disorders, making these PAMs valuable tool compounds for further research and potential therapeutic development.

Quantitative Data

| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) |

| 10a | 517 | 435 |

| 12d | 114 | 156 |

Signaling Pathway

mGlu4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

IV. Inhibition of Mitochondrial Complex III

A series of amide compounds bearing a diaryl ether scaffold, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as novel inhibitors of mitochondrial complex III (succinate-cytochrome c reductase).[5] This complex plays a crucial role in the electron transport chain and cellular respiration. Inhibition of this complex can have significant effects on cellular metabolism and is a target for some fungicides and pharmaceuticals.

Quantitative Data

| Compound | Target | IC50 (µmol/L) |

| 3w | Succinate-cytochrome c reductase (SCR) | 0.91 ± 0.09 |

Signaling Pathway

Mitochondrial complex III is a key component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. Inhibition of this complex disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

V. Experimental Protocols

A. MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the anticancer derivatives.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Application: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of anticancer derivatives.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle to the respective groups for a specified period.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

C. Calcium Mobilization Assay for mGlu4 PAMs

This assay measures the potentiation of the glutamate-induced intracellular calcium response by a PAM.

Protocol:

-

Cell Culture: Use a cell line stably expressing the human mGlu4 receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to calcium mobilization.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound (PAM) at various concentrations.

-

Agonist Stimulation: Add a sub-maximal concentration of glutamate (the natural agonist).

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in the fluorescence signal in the presence of the PAM indicates positive allosteric modulation.

-

Data Analysis: Calculate the EC50 value for the potentiation of the glutamate response.

Conclusion

This compound is a valuable and versatile scaffold that has enabled the development of a wide array of biologically active molecules. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective modulators of important biological targets. The diverse activities, ranging from anticancer to neuromodulatory effects, underscore the importance of continued structure-activity relationship studies based on this core structure. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers in the ongoing quest for novel therapeutics.

References

Spectroscopic and Structural Elucidation of 4-Chloro-N-phenylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Chloro-N-phenylpicolinamide (CAS Number: 133928-61-7), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on data from structurally related compounds to predict the spectral properties of the title compound. The methodologies for spectroscopic analysis are also detailed, providing a framework for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: 4-chloro-N-phenylpyridine-2-carboxamide

-

Synonyms: this compound

-

CAS Number: 133928-61-7

-

Molecular Formula: C₁₂H₉ClN₂O

-

Molecular Weight: 232.67 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.5 | Singlet (broad) | 1H | Amide N-H |

| ~8.5 - 8.7 | Doublet | 1H | Pyridine H-6 |

| ~8.2 - 8.4 | Doublet | 1H | Pyridine H-3 |

| ~7.7 - 7.9 | Doublet of doublets | 1H | Pyridine H-5 |

| ~7.6 - 7.8 | Doublet | 2H | Phenyl H-2', H-6' |

| ~7.3 - 7.5 | Triplet | 2H | Phenyl H-3', H-5' |

| ~7.1 - 7.3 | Triplet | 1H | Phenyl H-4' |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | Carbonyl C=O |

| ~150 - 152 | Pyridine C-2 |

| ~148 - 150 | Pyridine C-6 |

| ~145 - 147 | Pyridine C-4 |

| ~137 - 139 | Phenyl C-1' |

| ~128 - 130 | Phenyl C-3', C-5' |

| ~125 - 127 | Pyridine C-5 |

| ~124 - 126 | Phenyl C-4' |

| ~122 - 124 | Pyridine C-3 |

| ~120 - 122 | Phenyl C-2', C-6' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Amide A) |

| ~3050 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~1660 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1580 - 1600 | Medium | C=C Stretch (Aromatic) |

| ~1520 - 1540 | Medium | N-H Bend (Amide II) |

| ~1400 - 1450 | Medium | C-N Stretch |

| ~1050 - 1100 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 232/234 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 139/141 | [M - C₆H₅N]⁺ (Loss of phenylnitrile) |

| 111/113 | [C₅H₃ClN]⁺ (Chloropyridine fragment) |

| 92 | [C₆H₅NH]⁺ (Aniline fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of picolinamides is the coupling of a picolinic acid derivative with an aniline.

-

Activation of 4-Chloropicolinic Acid: To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC or EDC) is added. The reaction is typically stirred at room temperature until the acid is fully converted to its more reactive form (e.g., acid chloride or activated ester).

-

Amide Bond Formation: Aniline is then added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-N-phenylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established principles of pharmaceutical analysis and data from structurally similar molecules to provide a robust framework for its handling, formulation, and analysis. This document details experimental protocols for determining solubility and assessing stability under various conditions, presents data in a structured format, and includes workflow diagrams to guide laboratory practices.

Introduction

This compound is a substituted picolinamide with potential applications in medicinal chemistry and materials science. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental stressors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | 4-chloro-N-phenylpyridine-2-carboxamide | --- |

| CAS Number | 133928-61-7 | --- |

| Molecular Formula | C₁₂H₉ClN₂O | --- |

| Molecular Weight | 232.67 g/mol | --- |

| Appearance | White to yellow to brown powder or crystals | [1] |

| Melting Point | Not explicitly available. Analogous compounds suggest a crystalline solid with a defined melting point. | Inferred |

| pKa | Not explicitly available. The pyridine nitrogen is expected to be weakly basic, and the amide proton is weakly acidic. | Inferred |

| LogP | Not explicitly available. Predicted to be moderately lipophilic based on its structure. | Inferred |

| Storage | 2-8°C, inert atmosphere | [1] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The presence of polar functional groups (amide, pyridine nitrogen) suggests some aqueous solubility, which may be pH-dependent. The analogue 4-chloropicolinamide is reported to be soluble in water[2]. |

| Methanol | Soluble | Polar protic solvent, likely to engage in hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvent, excellent solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent, suitable for dissolving moderately polar compounds. |

| Acetone | Soluble | Polar aprotic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

3.1.1. Materials

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Syringe filters (0.45 µm)

3.1.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or g/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and therapeutic efficacy. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[3][4]. The following conditions are recommended for the forced degradation of this compound.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the amide bond to form 4-chloropicolinic acid and aniline. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the amide bond. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine ring to form N-oxides. |

| Thermal Degradation | 80°C for 48-72 hours (solid and in solution) | General decomposition. |

| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic degradation. |

Experimental Protocol for a Forced Degradation Study

4.2.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

4.2.2. Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to 80°C in an oven.

-

Photodegradation: Expose a solution to light in a photostability chamber as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile and a phosphate buffer is a common starting point.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

-

Caption: Workflow for conducting a forced degradation study.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the public domain regarding the signaling pathways or mechanisms of action associated with this compound. Picolinamide derivatives, in general, are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors[5]. Further research is required to elucidate the specific biological targets and pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided protocols and predictive information based on analogous structures offer a practical framework for handling, formulating, and analyzing this compound. The successful development of any product containing this compound will necessitate the generation of empirical data through the application of the methodologies outlined in this guide.

References

- 1. biomedres.us [biomedres.us]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-phenylpicolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 4-chloro-N-phenylpicolinamide and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Synthesis of this compound Derivatives

The core structure of this compound can be synthesized through the formation of an amide bond between 4-chloropicolinic acid and aniline. Subsequently, various derivatives can be prepared by modifying the phenyl ring or other positions of the picolinamide scaffold. Two primary methods for the synthesis of the parent compound are outlined below.

Method 1: Amide Coupling Using a Carbodiimide Reagent

A common and effective method for forming the amide linkage involves the use of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[1]

Experimental Protocol:

To a solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), N,N'-diisopropylcarbodiimide (1.1 eq) and 4-dimethylaminopyridine (0.1 eq) are added. The resulting mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the diisopropylurea byproduct. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Method 2: Acyl Chloride Formation Followed by Amination

An alternative route involves the conversion of 4-chloropicolinic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline to form the amide.

Experimental Protocol:

To a suspension of 4-chloropicolinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride. This intermediate is then dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.

General Synthesis Workflow:

Characterization of this compound and its Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and physical property measurements.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

| This compound | C₁₂H₉ClN₂O | 232.67 | Data not available in search results. | Data not available in search results. | Data not available in search results. |

| N-(4-chloro-2-((phenylthio)methyl)phenyl)picolinamide | C₁₉H₁₅ClN₂OS | 354.85 | 10.52 (s, 1H), 8.48 (d, J = 4.5 Hz, 1H), 8.21 (d, J = 7.8 Hz, 1H), 8.12 (d, J = 8.7 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.42–7.38 (m, 3H), 7.24–7.20 (m, 3H), 7.18 (s, 1H), 7.06 (d, J = 2.3 Hz, 1H), 4.06 (s, 2H)[2] | 162.48, 149.82, 148.29, 137.78, 134.80, 134.58, 132.21, 130.31, 129.71, 129.35, 129.15, 128.63, 127.80, 126.73, 124.20, 122.65, 37.24[2] | [M+H]⁺ Calculated: 355.0672, Found: 355.0679[2] |

Potential Biological Activities and Signaling Pathways

Derivatives of N-phenylpicolinamide have been investigated for a range of biological activities, with some showing promise as inhibitors of key cellular signaling pathways implicated in disease.

Inhibition of Mitochondrial Complex III

Certain N-phenylpicolinamide derivatives have been identified as inhibitors of mitochondrial complex III (cytochrome bc1 complex), a crucial component of the electron transport chain.[3][4] Inhibition of this complex disrupts cellular respiration and ATP production, which can be a therapeutic strategy in diseases with high energy demands, such as cancer.[5] The inhibition of complex III can also lead to the generation of reactive oxygen species (ROS), which can induce apoptosis.[5]

Mitochondrial Complex III Inhibition Pathway:

Inhibition of Aurora-B Kinase

Another potential target for picolinamide derivatives is Aurora-B kinase, a key regulator of mitosis.[6][7][8][9] Overexpression of Aurora-B is common in many cancers and is associated with chromosomal instability and tumor progression.[6][9] Inhibitors of Aurora-B can disrupt the proper segregation of chromosomes during cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[7]

Aurora-B Kinase Signaling Pathway:

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The outlined experimental protocols offer a starting point for the preparation of these compounds, while the characterization data provides a reference for their identification. Furthermore, the exploration of their potential biological activities, specifically the inhibition of mitochondrial complex III and Aurora-B kinase, highlights promising avenues for future research and drug development. The provided diagrams visually summarize the key synthetic and signaling pathways discussed. This compilation of information aims to facilitate further investigation into this important class of molecules.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Chloro-N-phenylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-phenylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. While research on this specific molecule is limited, extensive studies on its close structural analogs, particularly N-phenylpicolinamide derivatives, have revealed significant biological activity. The primary inferred therapeutic target for this class of compounds is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein coupled receptor implicated in a variety of neurological disorders. Derivatives of the broader picolinamide scaffold have also been investigated as Aurora B kinase inhibitors for their potential in cancer therapy. This technical guide consolidates the available preclinical data on these potential targets, providing an in-depth overview of the mechanism of action, supporting quantitative data, and detailed experimental protocols for target validation.

Primary Inferred Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGlu4)

The most compelling evidence for the therapeutic targeting of this compound and its analogs points towards the metabotropic glutamate receptor 4 (mGlu4). Picolinamide derivatives have been extensively studied as positive allosteric modulators (PAMs) of mGlu4.[1][2][3][4] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation of the glutamatergic system has therapeutic potential in a range of central nervous system (CNS) disorders.

Mechanism of Action at mGlu4

N-phenylpicolinamide derivatives act as positive allosteric modulators of mGlu4.[1][3] This means they bind to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the signaling cascade upon glutamate binding. As a Group III mGlu receptor, mGlu4 is coupled to the Gαi/o subunit of the G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

Structure-Activity Relationship (SAR) and Quantitative Data

Structure-activity relationship studies on N-phenylpicolinamide derivatives have highlighted the importance of substitutions on the phenyl ring for mGlu4 affinity. A study re-exploring these derivatives found that a 4-chloro substitution on the phenyl ring provides the best affinity for mGlu4.[2] While specific EC50 or IC50 values for this compound are not available in the reviewed literature, data for closely related analogs demonstrate potent activity at the mGlu4 receptor.

| Compound | Structure | mGlu4 EC50 (nM) | Reference |

| VU0366037 | N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 282 | [5] |

| 17a | 3-amino-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide | 94.5 (human), 128 (rat) | [6] |

| 17t | 3-amino-N-(4-((5-(trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)picolinamide | 64.6 (human), 46.6 (rat) | [6] |

| 18 | 3-hydroxy-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide | 125 | [6] |

Therapeutic Potential

The positive allosteric modulation of mGlu4 has shown promise in preclinical models of several neurological and psychiatric disorders, including:

-

Parkinson's Disease: Activation of mGlu4 can reduce neurotransmitter release in the basal ganglia, offering a potential non-dopaminergic treatment approach.[2]

-

Anxiety and Psychosis: Modulation of glutamatergic signaling through mGlu4 may have anxiolytic and antipsychotic effects.[5]

-

Epilepsy: By dampening excessive neuronal excitability, mGlu4 PAMs could have anti-epileptic properties.

Secondary Inferred Therapeutic Target: Aurora B Kinase

While the primary evidence points to mGlu4, research into the broader picolinamide scaffold has identified other potential therapeutic targets. Notably, derivatives of N-methyl-picolinamide have been shown to inhibit Aurora B kinase, a key regulator of mitosis.

Mechanism of Action of Aurora B Kinase Inhibition

Aurora B kinase is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis during cell division.[7] Inhibition of Aurora B leads to defects in these processes, resulting in polyploidy (cells with more than two sets of chromosomes) and ultimately apoptosis (programmed cell death) in cancer cells.[7] This makes Aurora B an attractive target for cancer therapy.

Supporting Data

While no studies have directly tested this compound for Aurora B kinase inhibition, a novel series of N-methyl-picolinamide-4-thiol derivatives displayed potent anti-proliferative activities, with one compound selectively inhibiting Aurora-B kinase. This suggests that the picolinamide scaffold can be adapted to target this kinase.

Experimental Protocols

mGlu4 Positive Allosteric Modulator (PAM) Assays

This is a common functional assay to measure the potentiation of an agonist's effect by a PAM.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C pathway.[8][9]

-

Principle: Activation of the Gq-coupled pathway leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.

-

Protocol Outline:

-

Plate the mGlu4/Gqi5 CHO cells in a 384-well plate and incubate overnight.

-

Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations and incubate for a short period (e.g., 2.5 minutes).

-

Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

-

Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.

-

The potentiation by the PAM is observed as an increased calcium signal compared to glutamate alone. EC50 values for the PAM can be calculated from the dose-response curve.[10][11]

-

This assay directly measures the effect of the PAM on the binding of a radiolabeled orthosteric ligand.

-

Materials: CHO cells expressing mGlu4, a radiolabeled mGlu4 ligand (e.g., [3H]ML128), and the test compound.[12]

-

Principle: The assay determines if the PAM increases the binding affinity of the radiolabeled ligand to the mGlu4 receptor.

-

Protocol Outline:

-

Incubate the mGlu4-expressing cells with a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound (PAM).

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by filtration or centrifugation.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

An increase in specific binding of the radioligand in the presence of the PAM indicates positive cooperativity.[12]

-

Aurora B Kinase Inhibition Assay

This in vitro assay directly measures the inhibition of the kinase's enzymatic activity.

-

Materials: Recombinant Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13]

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

-

Protocol Outline:

-

In a multi-well plate, add the test inhibitor at various concentrations.

-

Add a mixture of the kinase substrate and ATP.

-

Initiate the reaction by adding the recombinant Aurora B kinase.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. IC50 values can be determined from the dose-response curve.[13][14]

-

Conclusion

While direct biological data on this compound is not extensively published, the available literature on its close analogs strongly suggests that metabotropic glutamate receptor 4 (mGlu4) is a primary therapeutic target. The role of N-phenylpicolinamide derivatives as positive allosteric modulators of mGlu4 is well-supported by structure-activity relationship studies and preclinical data, indicating potential applications in the treatment of Parkinson's disease and other CNS disorders. Additionally, the broader picolinamide scaffold has shown potential for targeting Aurora B kinase , suggesting a possible, though less direct, avenue for anti-cancer drug development. Further investigation is warranted to definitively characterize the biological activity and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for such future research.

References

- 1. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

The Versatility of 4-Chloro-N-phenylpicolinamide as a Chemical Intermediate in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-N-phenylpicolinamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chlorine atom on the pyridine ring, allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a particular focus on anticancer agents.

Application Notes

This compound serves as a versatile scaffold for the synthesis of compounds with various pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The presence of the chloro substituent at the 4-position of the picolinamide core makes it amenable to a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, phenols, and thiols. This reaction is a straightforward and widely used method to introduce new functionalities and build molecular complexity.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their derivatives. This is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.

-

Buchwald-Hartwig Amination: This reaction provides an efficient method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key strategy for the synthesis of various picolinamide-based kinase inhibitors.

-

Therapeutic Potential of Derivatives:

Derivatives of this compound have shown significant promise as anticancer agents.[2][3] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5][6] By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][7]

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative picolinamide derivatives synthesized from a 4-chloro-picolinamide intermediate. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

| Compound ID | Modification on Picolinamide Core | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | 4-(4-Formamidophenylamino) | HepG2 (Liver Cancer) | 5.2 |

| Derivative 1 | 4-(4-Formamidophenylamino) | HCT116 (Colon Cancer) | 3.8 |

| Derivative 2 | 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino) | HepG2 (Liver Cancer) | 2.1 |

| Derivative 2 | 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino) | HCT116 (Colon Cancer) | 1.5 |

| Derivative 3 | 4-(4-(Thiophene-2-carboxamido)phenylamino) | HepG2 (Liver Cancer) | 2.9 |

| Derivative 3 | 4-(4-(Thiophene-2-carboxamido)phenylamino) | HCT116 (Colon Cancer) | 2.3 |

Data adapted from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are structurally analogous to derivatives of this compound.[3][8]

Experimental Protocols

1. Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-N-phenylpicolinamide Derivatives

This protocol describes the synthesis of a 4-(substituted-amino)-N-phenylpicolinamide derivative, a key step in the development of various biologically active compounds.

Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for the synthesis of 4-amino-N-phenylpicolinamide derivatives.

Materials:

-